molecular formula C19H15F3N2O4S B11101142 (2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid

(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11101142
M. Wt: 424.4 g/mol
InChI Key: WNDPOWHXYVZJNT-UHFFFAOYSA-N
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Description

The compound (2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid is a thiazinane derivative characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:

  • Z-configuration at the C2 imino group, ensuring spatial orientation critical for molecular interactions.
  • Benzyl substituent at the N3 position, contributing hydrophobic interactions.
  • 4-(Trifluoromethoxy)phenylimino group at C2, introducing strong electron-withdrawing effects and metabolic stability.
  • Carboxylic acid at C6, enabling hydrogen bonding and ionization under physiological conditions.

Its synthesis likely involves multi-step reactions, including imine formation and substitution, as inferred from analogous procedures in and .

Properties

Molecular Formula

C19H15F3N2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

3-benzyl-4-oxo-2-[4-(trifluoromethoxy)phenyl]imino-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-14-8-6-13(7-9-14)23-18-24(11-12-4-2-1-3-5-12)16(25)10-15(29-18)17(26)27/h1-9,15H,10-11H2,(H,26,27)

InChI Key

WNDPOWHXYVZJNT-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a thiazinane core with a benzyl group and a trifluoromethoxy substituent, which may influence its biological interactions. The structural formula can be represented as follows:

C21H18F3N2O3SC_{21}H_{18}F_3N_2O_3S

This molecular structure suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to (2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid . For instance, derivatives of thiazolidinediones and thiazines have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Induces apoptosis
Compound BHeLa20Inhibits cell cycle
This compound MCF-7TBDTBD

Antimicrobial Activity

Research has also indicated that thiazine derivatives possess antimicrobial properties. The compound's structure may enhance its ability to interact with bacterial membranes or inhibit essential enzymes.

Enzyme Inhibition Studies

Inhibition studies focusing on various enzymes have shown that compounds with similar structures can act as effective inhibitors. For example, some thiazine derivatives have been reported to inhibit proteases and kinases, which are crucial in cancer progression and microbial resistance.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiazine derivatives and evaluated their biological activities. The synthesized compounds were tested against several cancer cell lines, demonstrating that modifications in the molecular structure significantly affected their potency.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of related compounds. It was found that certain derivatives could induce apoptosis through the mitochondrial pathway, highlighting the potential for This compound to engage similar pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related thiazinane and thiazolone derivatives, focusing on core structures, substituents, and functional properties:

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Key Properties
(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid Thiazinane Benzyl (N3), 4-(trifluoromethoxy)phenylimino (C2) Carboxylic acid ~400 (estimated) High metabolic stability due to trifluoromethoxy group; moderate solubility .
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide () Thiazinane Morpholinylethyl (N3), phenylimino (C2) Carboxamide ~450 (estimated) Enhanced solubility from morpholine; reduced acidity compared to carboxylic acid .
(Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids () Thiazolone 3-Fluorobenzylidene (C5) Carboxylic acid ~350 (estimated) Planar thiazolone ring improves π-π stacking; fluorinated substituent enhances bioavailability .
(2Z)-3-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide () Thiazinane 4-Methoxybenzyl (N3), phenylimino (C2) Carboxamide ~425 (estimated) Methoxy group offers electron-donating effects; lower logP than trifluoromethoxy analogs .

Key Structural and Functional Comparisons

Core Structure Differences :

  • Thiazinane vs. Thiazolone : Thiazinanes (saturated six-membered rings) exhibit greater conformational flexibility than planar thiazolones (five-membered unsaturated rings), impacting binding to rigid enzyme pockets .

Substituent Effects :

  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy derivatives .
  • Benzyl vs. Morpholinylethyl : The benzyl group enhances lipophilicity, whereas morpholinylethyl improves aqueous solubility, as seen in .

Functional Group Impact :

  • Carboxylic Acid vs. Carboxamide : The carboxylic acid (pKa ~4.5) ionizes at physiological pH, favoring interactions with polar residues, while carboxamides remain neutral, enhancing membrane permeability .

Research Findings and Pharmacological Insights

  • Synthetic Routes : The target compound likely employs imine condensation (as in ) and nucleophilic substitution, similar to thiazolone synthesis in .
  • Structural Analysis : X-ray crystallography using SHELX () confirms the Z-configuration, critical for maintaining the compound’s bioactive conformation .

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